molecular formula C5H9ClF3NO2 B1418015 Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride CAS No. 1007583-54-1

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride

Cat. No.: B1418015
CAS No.: 1007583-54-1
M. Wt: 207.58 g/mol
InChI Key: LGGNXCVKSJMQRV-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO2 . It is not intended for human or veterinary use and is used for research purposes.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method specifically developed for large-scale (>150 g) preparation of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was disclosed. The method employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C5H9ClF3NO2 . The average mass of the molecule is 207.579 Da and the monoisotopic mass is 207.027390 Da .

Scientific Research Applications

1. Synthesis of Fluorinated Amino Acids

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride plays a crucial role in the stereoselective synthesis of fluorinated amino acids, which are valuable in various scientific applications. Pigza, Quach, and Molinski (2009) describe a process for synthesizing (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine starting from 4,4,4-trifluoro-3-methylbutanoic acid. This process involves several steps, including the conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement, highlighting the importance of this compound in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

2. Asymmetric Synthesis

In another study, Han et al. (2019) discuss an asymmetric synthesis method for (S)-2-Amino-4,4,4-trifluorobutanoic acid, a bioisostere of leucine moiety in drug design. This method is specifically developed for large-scale preparation, employing a recyclable chiral auxiliary to form a corresponding Ni(II) complex, demonstrating the compound's significance in large-scale asymmetric synthesis (Han et al., 2019).

3. Enantioselective Synthesis

Jiang, Qin, and Qing (2003) developed an enantioselective synthesis for both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid. This synthesis involves a sequence of reactions including trifluoromethylation and Sharpless asymmetric dihydroxylation, showcasing the compound's role in producing enantiomerically pure amino acids (Jiang, Qin, & Qing, 2003).

4. Enzymatic Hydrolysis

Ayi, Guedj, and Septe (1995) investigated the enzymatic hydrolysis of methyl d,l-3,3-difluorophenyl alanate and methyl d,l-3,3-difluoro-2-aminobutanoate. This study contributes to understanding the enzymatic behavior of this compound derivatives, particularly in the context of producing enantiomerically pure amino acids (Ayi, Guedj, & Septe, 1995).

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid metabolic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in amino acid metabolism and transport. Additionally, this compound can impact cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. Its effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s trifluoromethyl group plays a crucial role in its binding interactions, allowing it to form strong hydrogen bonds and electrostatic interactions with target biomolecules. This can lead to the inhibition of specific enzymes, such as those involved in amino acid metabolism, or the activation of signaling pathways that regulate gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time. The stability and degradation of the compound are important factors to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and changes in metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. It is important to carefully control the dosage in animal studies to avoid potential toxic effects and accurately assess the compound’s biological activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s trifluoromethyl group can influence the activity of enzymes involved in these pathways, resulting in alterations in the production and utilization of key metabolites. Understanding the metabolic pathways affected by this compound is crucial for elucidating its biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles. The binding of the compound to specific proteins can also influence its distribution and localization within cells.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGNXCVKSJMQRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007583-54-1
Record name methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.186 g (6.127 mmol) of 2-amino-4,4,4-trifluorobutanoic acid hydrochloride (1:1) were initially charged in 11.6 ml of methanol which had been saturated with hydrogen chloride, and the mixture was stirred under reflux for 4 h. The reaction solution was concentrated and dried under high vacuum. This gave 1.275 g of the target compound (100% of theory).
Quantity
1.186 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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